3-bromo-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide
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Overview
Description
3-bromo-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide: is an organic compound belonging to the class of hydrazides It is characterized by the presence of a bromine atom at the 3-position of the benzene ring and a hydrazide group linked to a 2,5-dimethoxyphenyl moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-bromobenzohydrazide and 2,5-dimethoxybenzaldehyde. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The general reaction scheme is as follows:
3-bromobenzohydrazide+2,5-dimethoxybenzaldehyde→3-bromo-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the hydrazide group can yield the corresponding amine.
Substitution: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents, inhibiting the growth of various bacterial and fungal strains.
Medicine:
Drug Development: The compound’s structure makes it a candidate for drug development, particularly in the design of new anti-inflammatory and anticancer agents.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The exact mechanism of action of 3-bromo-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
- 3-bromo-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
- 3-bromo-N,N-dimethylbenzamide
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., hydroxyl, methoxy) can significantly alter the compound’s chemical and biological properties.
- Reactivity: The reactivity of these compounds can vary based on the nature and position of the substituents. For example, the presence of additional bromine atoms can enhance the compound’s electrophilicity, making it more reactive in substitution reactions.
- Biological Activity: The biological activity of these compounds can differ based on their ability to interact with specific molecular targets. For instance, compounds with hydroxyl groups may exhibit stronger hydrogen bonding interactions, leading to enhanced biological activity.
Properties
Molecular Formula |
C16H15BrN2O3 |
---|---|
Molecular Weight |
363.21 g/mol |
IUPAC Name |
3-bromo-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H15BrN2O3/c1-21-14-6-7-15(22-2)12(9-14)10-18-19-16(20)11-4-3-5-13(17)8-11/h3-10H,1-2H3,(H,19,20)/b18-10+ |
InChI Key |
ZUQFHLMWGPOTIA-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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